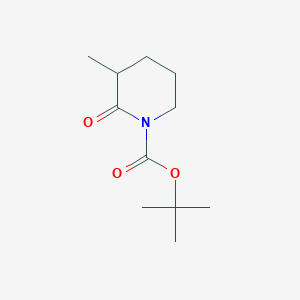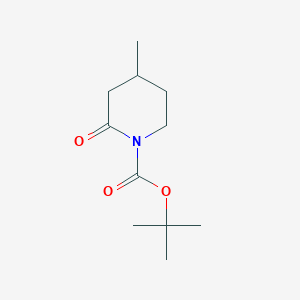
Trifluoromethyloxazole
Overview
Description
Trifluoromethyloxazole is a useful research compound. Its molecular formula is C4H2F3NO and its molecular weight is 137.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trifluoromethyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoromethyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Click Chemistry in Drug Discovery : Click chemistry, especially involving triazoles, plays a significant role in drug discovery. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes is a powerful linking reaction. Triazoles associate with biological targets through hydrogen bonding and dipole interactions, aiding in the discovery and development of new drugs (Kolb & Sharpless, 2003).
Corrosion Control in Materials Science : Triazole derivatives have applications in corrosion control, particularly for AA2024-T3, a material containing Cu-rich intermetallics. Plasma-treated triazole, used as a paint pigment in water-based epoxy coating, demonstrates the ability to release corrosion inhibitors into the environment as needed, offering a potential replacement for chromate pigments in paints (Yang & Ooij, 2004).
Toxicogenomic Analysis : Toxicogenomic studies of triazole antifungals provide insights into their mechanisms of toxicity and categorization based on these mechanisms. This research helps in understanding the genomics behind hepatomegaly and hepatic injury caused by these compounds (Martin et al., 2007).
Supramolecular Chemistry : The nitrogen-rich triazole features in diverse supramolecular interactions, making it useful in supramolecular and coordination chemistry. It finds applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Synthesis of α-Trifluoromethyl α-Amino Acids : Trifluoromethyloxazole derivatives are instrumental in synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This synthesis demonstrates the versatility of 5-fluoro-4-trifluoromethyloxazole in creating novel amino acids (Burger et al., 2006).
Modification of Natural Products : Triazole-containing natural product conjugates synthesized through the modification of natural products show a variety of biological activities. They are significant in medicinal chemistry research (Guo et al., 2021).
Chemosensors Development : Triazole-based chemosensors are essential in detecting metal ions, anions, and organic molecules. These chemosensors have high selectivity and sensitivity, making them valuable in environmental and biological applications (Ahmed & Xiong, 2021).
Surface Self-Assembly in Material Science : Triazole derivatives are used in the self-assembly of cluster complexes on surfaces, which is significant for the development of new multifunctional materials. These properties are essential in the field of nanotechnology and material science (Cui et al., 2016).
properties
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3-8-1-2-9-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIMOLOVIIGARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethyloxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate hydrochloride](/img/structure/B8258271.png)
![1-[(3S)-3-[[6-[3-(2-fluorophenoxy)prop-1-ynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B8258279.png)
![4-amino-3-[4-(2,6-difluorophenoxy)phenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B8258294.png)
![4-amino-3-(4-phenoxyphenyl)-1-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B8258302.png)
![(5S)-5-cyclopropyl-5-[3-[(1R)-5,6-dichloro-1-methyl-1,3-dihydroisoindol-2-yl]-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B8258309.png)
![2-[4,6-dichloro-5-[2-(difluoromethoxy)phenyl]-1H-benzimidazol-2-yl]-2-(4-ethylsulfonyl-2-fluorophenyl)ethanol](/img/structure/B8258319.png)





![4-Amino-2-[4-(aminomethyl)phenyl]-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B8258368.png)